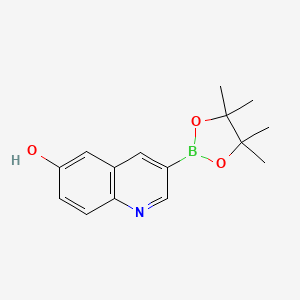

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-6-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-6-ol is a boronic ester derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a quinoline ring and a boronic ester group. The presence of the boronic ester group makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-6-ol typically involves the borylation of quinolin-6-ol. One common method is the palladium-catalyzed borylation reaction, where quinolin-6-ol is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-6-ol undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The quinoline ring can be reduced under specific conditions.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a metal catalyst.

Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides.

Major Products Formed

Oxidation: Boronic acids.

Reduction: Reduced quinoline derivatives.

Substitution: Biaryl compounds.

Wissenschaftliche Forschungsanwendungen

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-6-ol has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-6-ol primarily involves its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. This process is crucial in the synthesis of complex organic molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Uniqueness

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-6-ol is unique due to the presence of both a quinoline ring and a boronic ester group. This combination enhances its reactivity and makes it a versatile reagent in organic synthesis. Its ability to participate in a wide range of chemical reactions, particularly cross-coupling reactions, sets it apart from other similar compounds.

Eigenschaften

Molekularformel |

C15H18BNO3 |

|---|---|

Molekulargewicht |

271.12 g/mol |

IUPAC-Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-6-ol |

InChI |

InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)11-7-10-8-12(18)5-6-13(10)17-9-11/h5-9,18H,1-4H3 |

InChI-Schlüssel |

GJWMCTXLFCYSJC-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC(=C3)O)N=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1,1-Dioxidobenzo[b]thiophen-5-yl)boronic acid](/img/structure/B13474385.png)

![6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid dihydrochloride](/img/structure/B13474434.png)

![3-{[(Tert-butoxy)carbonyl]amino}-5-(difluoromethoxy)benzoicacid](/img/structure/B13474449.png)